molecular formula C6H4ClN3 B559663 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 3680-69-1

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Numéro de catalogue B559663
Numéro CAS: 3680-69-1
Poids moléculaire: 153.57 g/mol
Clé InChI: BPTCCCTWWAUJRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid and is soluble in organic solvents . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates at home and abroad . It is also the intermediate of the bulk drug, Tofacitinib .


Synthesis Analysis

An improved seven-step synthesis of this compound from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the this compound building block .


Molecular Structure Analysis

The molecular formula of this compound is C6H4ClN3 . It has a molecular weight of 153.57 g/mol .


Chemical Reactions Analysis

Chemically, this compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

This compound appears as a white crystalline solid . It has a melting point range of approximately 188-194 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Applications De Recherche Scientifique

Chimie Médicinale

La 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine sert de squelette pour le développement d'inhibiteurs de kinases puissants. Ces inhibiteurs sont des candidats prometteurs pour la thérapie du cancer. Plus précisément, les analogues de la this compound, lorsqu'ils sont substitués par différentes amines, ont été identifiés comme des inhibiteurs puissants de la kinase 1 dépendante du phosphoinositide-3 (PDK1), une cible cruciale dans le traitement du cancer .

Troubles cutanés inflammatoires

Ce composé montre également des promesses dans le traitement des troubles cutanés inflammatoires comme la dermatite atopique. Les chercheurs explorent son potentiel comme thérapie innovante pour la gestion de l'inflammation cutanée .

Science des matériaux et électronique organique

Au-delà des applications médicinales, la this compound suscite l'attention dans le domaine de la science des matériaux. Ses propriétés électroniques et sa compatibilité avec les matériaux existants en font un candidat attrayant pour le développement de nouveaux matériaux. Ces applications incluent les semi-conducteurs organiques ou les ligands pour la catalyse .

Intermédiaires pharmaceutiques

Largement utilisé comme intermédiaire pharmaceutique, ce composé joue un rôle crucial dans la synthèse de divers composés pharmaceutiques. Sa structure unique et sa polyvalence contribuent à son importance dans le développement de médicaments .

Méthodes de synthèse améliorées

Les progrès récents en matière de synthèse ont conduit à des méthodes améliorées pour obtenir la this compound avec des rendements élevés. Ces développements améliorent l'efficacité et l'accessibilité pour les chercheurs, ce qui en fait un sujet d'intérêt continu dans les milieux académiques et industriels .

Bloc de construction pour la découverte de médicaments

Malgré les défis de synthèse, les chercheurs continuent d'explorer le potentiel du composé en raison de sa polyvalence. Il reste un bloc de construction précieux pour la découverte de médicaments, offrant des opportunités pour de nouvelles interventions thérapeutiques .

En résumé, la this compound joue un rôle crucial dans la promotion des interventions thérapeutiques, la synthèse de composés organiques et la science des matériaux. Ses propriétés uniques en font un composé polyvalent et important dans divers domaines scientifiques . Si vous avez besoin de plus amples informations ou si vous avez d'autres questions, n'hésitez pas à demander!

Orientations Futures

The future directions of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are promising. It is a practical building block in the synthesis of many JAK inhibitors . Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Therefore, it might be a practical building block in the synthesis of many JAK inhibitors .

Propriétés

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTCCCTWWAUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190280
Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3680-69-1
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3680-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3680-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7H-PYRROLO(2,3-D)PYRIMIDINE, 4-CHLORO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VV5MK5RX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine (7, 306 g, 2.25 mol) was added in portions over 20 min to phosphorus oxychloride (1050 ml, 1727 g, 11.26 mol, 5.0 equiv). Stirring was continued at room temperature for 15 min then this suspension was slowly heated to reflux and the evolving hydrochloric acid was scrubbed through 20% sodium hydroxide solution. Reflux was continued for 30 min after all material went in solution. The reaction mixture was allowed to cool to 60° C. and it was poured onto ice (5 Kg) with stirring. Stirring was continued for 20 min and potassium carbonate was slowly added in portions to adjust pH to 7.5. Ice was added as needed to keep the temperature below 20° C. The precipitate was collected by filtration, washed well with water and dried in a vacuum oven (30° C.). The crude material was taken in ethyl acetate and stirred at 50° C. for 1.5 hrs. This solution was treated with charcoal, stirred at 50° C. for an additional 20 min and filtered hot through celite. The resulting solution was concentrated to 900 ml and cooled in an ice bath with stirring. The precipitate was collected by filtration, washed with small volume of cold ethyl acetate and dried in a vacuum oven (40° C.) to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 227 g, 334.8 g theoretical, 67.8%) as yellow to brown crystalline solids. Further concentration of the mother liquor produces an additional crop of the desired product (5-10%) as yellow to brown crystals of less purity. For 1: 1H NMR (DMSO-d6, 400 MHz) δ ppm 12.58 (bs, 1H), 8.58 (s, 1H), 7.69 (d, 1H, J=3.5 Hz), 6.59 (d, 1H, J=3.5 Hz); C6H4ClN3 (MW, 153.57), LCMS (EI) m/e 154/156 (M++H).
Quantity
306 g
Type
reactant
Reaction Step One
Quantity
1050 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

3,7-Dihydro-pyrrolo[2,3-d]pyrimidin-4-one (60 mg, 0.45 mmol) was reacted with 3.0 mL of phosphorus oxychloride to give 49 mg (70%) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid. 1H NMR (300 MHz, DMSO-d6) δ 12.57 (s, br, 1H, NH), 8.58 (s, 1H), 7.68 (dd, J=2.53, 3.36 Hz, 1H), and 6.59 (dd, J=1.86, 3.36 Hz, 1H). MS m/e 153 [M-1]+.
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 7H-pyrrolo[2,3-d]pyrimidin-4-ol (0.425 g, 3.14 mmol) was added phosphorus oxychloride (4 ml). The mixture was heated at reflux for 90 minutes and then cooled to room temperature. The solution was poured onto cracked ice, and extracted with chloroform (3×50 ml) and ethyl acetate (100 ml). The extracts were then dried and concentrated, and the residue obtained triturated with hot ethyl acetate (200 ml) to yield the title compound (0.204 g, 42%).
Quantity
0.425 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Q & A

Q1: What makes 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine a useful starting material in organic synthesis?

A1: Its structure, resembling a purine base, allows for modifications at various positions. The chlorine atom at position 4 is particularly susceptible to nucleophilic substitution reactions, enabling the introduction of diverse substituents. [, , , ] This versatility makes it valuable for creating libraries of compounds with potential biological activity. [, , , ]

Q2: Can you give specific examples of how this compound is used to synthesize biologically relevant molecules?

A2: Absolutely. It serves as a key intermediate in the synthesis of: * Cadeguomycin and its analogs: These are nucleoside antibiotics with antiviral and antitumor properties. The synthesis involves glycosylation of this compound with various sugar moieties. []* Tofacitinib citrate: This drug, used to treat rheumatoid arthritis, is synthesized from this compound through a multi-step process involving amination and cyclization reactions. []* 7-Deazapurine nucleosides: These compounds, including 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides, have potential antiviral activity. Their synthesis involves glycosylation of halogenated this compound derivatives. []

Q3: How does the structure of this compound influence its reactivity?

A3: The electron-withdrawing nature of the pyrimidine ring and the chlorine atom makes the C-4 position highly reactive towards nucleophiles. [] This allows for the introduction of various substituents, such as amines, alkoxides, and thiols, which can significantly alter the compound's properties. [, ]

Q4: What role does phase-transfer catalysis (PTC) play in reactions involving this compound?

A4: PTC proves beneficial in nucleophilic substitution reactions involving this compound. [, , ] This technique enhances the solubility of the nucleophile and facilitates its interaction with the organic phase containing this compound. [] This results in improved reaction rates and yields, particularly in glycosylation reactions for synthesizing nucleosides. []

Q5: Have there been studies on the regioselectivity of reactions involving this compound?

A5: Yes, research indicates that N-alkylation can occur at different nitrogen atoms within the pyrrolopyrimidine ring system. For example, methylation of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can lead to the formation of 1-methyl, 3-methyl, and 7-methyl isomers. [] Understanding and controlling this regioselectivity is crucial for synthesizing specific isomers with desired biological activities. []

Q6: What are the potential applications of introducing different substituents at the C-4 position of this compound?

A6: Introducing different substituents at C-4 allows for fine-tuning the compound's properties, potentially leading to:

  • Modulation of biological activity: Different substituents can influence a molecule's interactions with biological targets, affecting its potency and selectivity. []
  • Improved solubility and bioavailability: Introducing polar or ionizable groups can enhance the compound's solubility in aqueous media, impacting its absorption and distribution in biological systems. []

Q7: Are there alternative synthetic routes to obtain this compound or its derivatives?

A7: Yes, researchers have explored alternative methods to optimize its synthesis. For instance, * An efficient route starting from diethyl malonate was developed, achieving a total yield of 45.8% for this compound. []* Directed lithiation of protected 4-chloropyrrolopyrimidine was investigated for the introduction of aldehyde and ketone substituents at the C-6 position, further expanding the possibilities for structural diversification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.